

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following BAY1816032 Treatment

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Compound of Interest		
Compound Name:	BAY-1816032	
Cat. No.:	B605927	Get Quote

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#### Introduction

BAY-1816032 is a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial component of the spindle assembly checkpoint (SAC), a major regulator of mitosis, and also plays a role in DNA damage repair.[3] [4] Inhibition of BUB1 kinase activity disrupts accurate chromosome segregation, leading to mitotic errors and subsequent cell death in cancer cells.[2][5] This has positioned BUB1 as a promising therapeutic target in oncology.[1][6]

Contrary to a potential misconception, **BAY-1816032** is a BUB1 inhibitor, not a direct Mcl-1 inhibitor. The induction of apoptosis by **BAY-1816032** is a downstream consequence of BUB1 inhibition, which can influence various signaling pathways, including the PI3K/Akt and ERK pathways, ultimately leading to a pro-apoptotic state.[7]

These application notes provide a comprehensive guide to analyzing apoptosis induced by **BAY-1816032** treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

#### **Data Presentation**

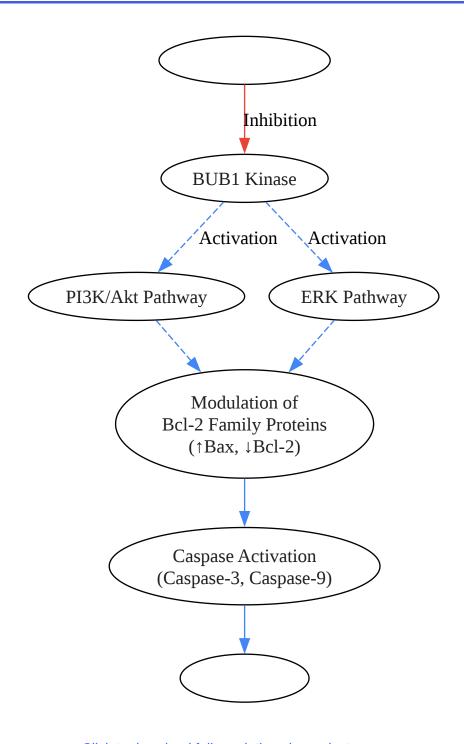


The following table summarizes the quantitative data on apoptosis in osteosarcoma cell lines (Saos2 and U2OS) after 72 hours of treatment with **BAY-1816032**, as determined by flow cytometry.

Cell Line	BAY-1816032 Concentration (μM)	Total Apoptosis Rate (%)
Saos2	0 (DMSO)	~5%
2.5	~15%	
5	~25%	_
10	~40%	_
U2OS	0 (DMSO)	~8%
2.5	~18%	
5	~30%	_
10	~45%	_
Data adapted from Zhang et al., 2021.[8]		_

# **Signaling Pathway**

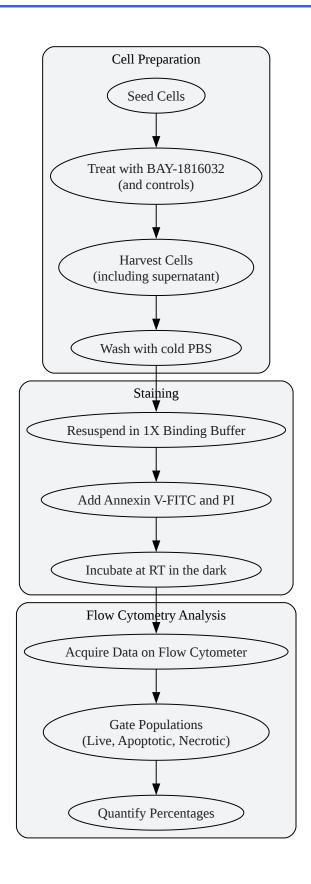




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## **Experimental Workflow**





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# **Experimental Protocols Materials**

- Cancer cell line of interest (e.g., Saos2, U2OS)
- BAY-1816032 (and appropriate solvent, e.g., DMSO)
- · Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- 6-well plates
- · Flow cytometry tubes
- Flow cytometer

#### **Protocol for Apoptosis Analysis by Flow Cytometry**

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

- 1. Cell Seeding and Treatment:
- Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
- Allow the cells to adhere overnight.
- Treat the cells with various concentrations of **BAY-1816032** (e.g., 0, 2.5, 5, 10 μM) for the desired time period (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.



#### 2. Cell Harvesting:

- Carefully collect the culture medium from each well, as it may contain floating apoptotic cells.
  Centrifuge the medium at 300 x g for 5 minutes and save the cell pellet.
- Wash the adherent cells once with PBS.
- Add Trypsin-EDTA to detach the adherent cells.
- Once detached, add complete medium to neutralize the trypsin and combine these cells with the corresponding cell pellet from the supernatant collected in step 2.1.
- Centrifuge the combined cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet once with cold PBS.
- 3. Annexin V and Propidium Iodide Staining:
- Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 µL of 1X Binding Buffer to each tube.
- 4. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer immediately after staining.
- Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
- Use an unstained cell sample to set the baseline fluorescence.



- Acquire data for at least 10,000 events per sample.
- Analyze the data using appropriate software. The cell populations can be distinguished as follows:
  - Live cells: Annexin V-negative and PI-negative
  - Early apoptotic cells: Annexin V-positive and PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
  - Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies)

By following these protocols, researchers can effectively quantify the apoptotic effects of **BAY-1816032** and gain valuable insights into its mechanism of action.

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